6-chloro-3-[5-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2-ol
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Overview
Description
6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a quinoline core substituted with a methanesulfonyl group, a methoxyphenyl group, and a pyrazole ring, making it a unique molecule for study.
Preparation Methods
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide
Scientific Research Applications
6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives and pyrazole-containing molecules. Compared to these compounds, 6-CHLORO-3-[1-METHANESULFONYL-5-(4-METHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern and the presence of the methanesulfonyl group. This uniqueness may confer distinct chemical and biological properties .
Properties
Molecular Formula |
C26H22ClN3O4S |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
6-chloro-3-[3-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C26H22ClN3O4S/c1-34-19-11-8-16(9-12-19)23-15-22(29-30(23)35(2,32)33)25-24(17-6-4-3-5-7-17)20-14-18(27)10-13-21(20)28-26(25)31/h3-14,23H,15H2,1-2H3,(H,28,31) |
InChI Key |
WHOCEWZWLHRUHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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